N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

Catalog No.
S11430794
CAS No.
M.F
C17H18N2O3
M. Wt
298.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

Product Name

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

IUPAC Name

N-(4-butan-2-ylphenyl)-3-nitrobenzamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-7-9-15(10-8-13)18-17(20)14-5-4-6-16(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

QFYDGFGBPLOSDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is a chemical compound characterized by its complex structure, which includes a butan-2-yl group attached to a phenyl ring, along with a nitro group and a benzamide moiety. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it has a molecular weight of 236.27 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The nitro group in the structure can undergo reduction, making it a versatile intermediate in organic synthesis.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding N-[4-(butan-2-yl)phenyl]-3-aminobenzamide.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles, leading to various substituted benzamides.
  • Oxidation: The methyl group may be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate, resulting in N-[4-(butan-2-yl)phenyl]-3-carboxybenzamide.

These reactions highlight the compound's reactivity and potential for further functionalization in synthetic chemistry .

Research indicates that N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide exhibits various biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The mechanism of action involves the interaction of its reactive intermediates with cellular components, which may lead to therapeutic effects. The compound's stability and bioavailability are enhanced by the butan-2-yl group and the benzamide core, making it a candidate for further biological studies .

The synthesis of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide typically involves two main steps:

  • Nitration: A nitrating agent (e.g., a mixture of concentrated sulfuric acid and nitric acid) is used to introduce the nitro group into 4-methylbenzamide.
  • Alkylation: The nitrated product is then reacted with butan-2-yl bromide in the presence of a base like potassium carbonate to introduce the butan-2-yl substituent.

These methods can be adapted for industrial production, often utilizing continuous flow reactors to optimize yield and purity .

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing compounds with antimicrobial or anti-inflammatory properties.
  • Organic Synthesis: It is utilized as a precursor for synthesizing more complex organic molecules.
  • Specialty Chemicals: The compound is involved in producing agrochemicals and other specialty chemicals .

Interaction studies have shown that N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can interact with specific molecular targets within biological systems. The nitro group undergoes bioreduction, forming reactive intermediates that may affect cellular function. Ongoing research aims to elucidate these interactions further, particularly regarding their implications for drug development and therapeutic applications .

Several compounds share structural similarities with N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide. Here are some comparable compounds:

Compound NameStructureNotable Features
N-(4-methylphenyl)-3-nitrobenzamideSimilar benzamide structureLacks butan-2-yl substitution
4-(butan-2-yl)benzenamineAmino derivativeNo nitro group present
N-(cyclopropyl)-3-fluoro-5-[3-amino]benzamideContains fluorine and cyclopropyl groupsDifferent functional groups affecting reactivity

Uniqueness

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of structural features—particularly the presence of both a butan-2-yl substituent and a nitro group on the benzene ring—allowing it to participate in diverse

Multistep Organic Synthesis Pathways

Amide Bond Formation Strategies

The central amide bond in N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is typically forged via coupling between 3-nitrobenzoic acid derivatives and 4-(butan-2-yl)aniline. Classical approaches employ stoichiometric activating agents such as thionyl chloride (SOCl₂) to generate reactive acyl chlorides, which subsequently react with the amine nucleophile [2]. For instance, treating 3-nitrobenzoic acid with SOCl₂ at reflux yields 3-nitrobenzoyl chloride, which undergoes nucleophilic attack by 4-(butan-2-yl)aniline in dichloromethane at 0–5°C to afford the target amide in 68–72% yield [2].

Recent innovations emphasize catalyst-free direct coupling under thermal conditions. Heating equimolar mixtures of 3-nitrobenzoic acid and 4-(butan-2-yl)aniline in p-xylene at 140°C for 22 hours achieves 44–51% conversion to the amide, as confirmed by ¹H NMR analysis [2]. While avoiding hazardous reagents, this method necessitates prolonged reaction times and yields suboptimal purity.

Comparative studies of coupling agents reveal superior performance for hexafluorophosphate-based activators. Employing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature elevates yields to 89–93% within 2 hours [2]. This underscores the trade-off between reaction efficiency and operational simplicity.

Nitration Reaction Optimization

Introducing the nitro group at the meta position of the benzamide precursor demands precise control over electrophilic aromatic substitution conditions. Nitration of N-[4-(butan-2-yl)phenyl]benzamide using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C for 45 minutes achieves 78% regioselectivity for the 3-nitro isomer, with minor ortho and para byproducts [5]. Elevated temperatures (>30°C) reduce selectivity to 54% due to increased kinetic competition between nitronium ion attack trajectories.

Alternative nitrating systems mitigate side reactions. Employing acetyl nitrate (generated in situ from acetic anhydride and HNO₃) in dichloroethane at −10°C enhances meta-selectivity to 88%, albeit with a 12% yield penalty from reduced reactivity [5]. Microwave-assisted nitration (100°C, 10 minutes) in a mixed H₂SO₄/HNO₃ medium achieves comparable selectivity (85%) while shortening reaction times by 80%, demonstrating the viability of energy-efficient protocols [5].

Catalytic Approaches for Improved Yield

Phosphetane-based catalysts, such as tricoordinate phosphetane 1, revolutionize reductive C–N coupling by bypassing traditional stoichiometric reductants. In a model system, nitrobenzene and phenylboronic acid react in the presence of 15 mol% 1·[O] and phenylsilane in toluene at 100°C, yielding diphenylamine in >95% efficiency within 7 hours [5]. Kinetic studies confirm first-order dependence on both catalyst and substrate concentrations, with turnover frequencies (TOF) exceeding 12 h⁻¹ [5].

Biocatalytic routes exploiting N-acyltransferases (NATs) offer sustainable alternatives. NAT-mediated coupling of 3-nitrobenzoic acid and 4-(butan-2-yl)aniline in Escherichia coli whole-cell systems achieves 92% conversion using endogenous cofactors, though reaction times extend to 48 hours [3]. This approach eliminates solvent waste and enables gram-scale synthesis, as demonstrated in the production of Losmapimod intermediates [3].

Purification Techniques and Challenges

Recrystallization Protocols

Recrystallization remains indispensable for removing nitro-group reduction byproducts. Dissolving crude N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide in hot ethyl acetate (60°C) and cooling to −20°C yields needle-like crystals of 98.5% purity after two cycles [2]. Solvent screening identifies acetone/water mixtures (3:1 v/v) as superior for polymorph control, producing uniform crystals with consistent melting points (162–164°C) [2].

Challenges arise from the compound’s moderate solubility in polar aprotic solvents. For instance, dimethyl sulfoxide (DMSO) achieves full dissolution only above 70°C, complicating large-scale operations. Mixed-solvent systems (e.g., ethanol/diethyl ether 1:2) balance solubility and recovery, yielding 85% mass recovery with 99.1% purity [2].

Chromatographic Separation Methods

Silica gel chromatography effectively resolves unreacted 3-nitrobenzoic acid (Rf = 0.15) from the target amide (Rf = 0.42) using hexane/ethyl acetate (3:1 v/v) as the eluent [2]. Gradient elution (5–40% ethyl acetate in hexane over 45 minutes) separates positional nitro isomers, with the meta derivative eluting at 22.3 minutes and ortho/para analogues at 18.9 and 26.7 minutes, respectively [5].

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35 v/v) mobile phase achieves baseline separation (resolution >1.5) in analytical runs, though preparative-scale applications require optimized loading capacities to prevent column overloading [5].

The thermal stability assessment of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can be evaluated through comparison with structurally related nitrobenzamide compounds and nitroaromatic systems. Research on thermal decomposition characteristics of nitroaromatic compounds indicates that compounds containing nitro groups typically exhibit high decomposition energies exceeding 500 J/g with decomposition phenomena occurring at elevated temperatures [1].

Thermal stability analysis of nitrobenzoic acid isomers has revealed apparent activation energies ranging from 131.31 to 203.43 kJ/mol for different positional isomers [2] [3]. The meta-substituted nitrobenzoic acid (MNBA) demonstrated the highest thermal stability among the three isomers studied, with the thermal stability order at elevated temperatures following: para-nitrobenzoic acid < ortho-nitrobenzoic acid < meta-nitrobenzoic acid [2]. Given that N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide contains a meta-positioned nitro group on the benzamide structure, similar enhanced thermal stability characteristics can be anticipated.

Differential scanning calorimetry studies of 3-nitrobenzamide reveal a melting point ranging from 140-143°C with a boiling point of 310°C at which decomposition occurs . The thermal decomposition process typically follows single n-order reaction kinetics characteristic of nitroaromatic compounds [2]. For nitroalkanes with structural similarities, thermal safety parameters including time to maximum rate under adiabatic conditions (TMRad) > 24 hours and critical temperatures of self-acceleration (TCL) provide conservative safety margins for thermal processing [5] [1].

The computational analysis of nitrobenzene derivatives using density functional theory methods has shown that the torsional freedom of the nitro group significantly influences thermal stability, with energy barriers for nitro group rotation affecting overall molecular stability [6]. This structural feature in N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide suggests enhanced thermodynamic stability due to the meta-positioning of the nitro group relative to the amide functionality.

Key Thermodynamic Stability Parameters:

ParameterValue RangeReference Compound
Apparent Activation Energy131-203 kJ/molNitrobenzoic acid isomers [2]
Decomposition Energy>500 J/gNitroalkanes [1]
Onset Decomposition Temperature287-291°CRelated nitrobenzamides
Maximum Process Temperature (TD24)Calculated based on Tinit - 46°CStoessel correlation [5]

Solubility Characteristics in Organic Solvents

The solubility profile of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide in organic solvents can be predicted based on extensive solubility studies of para-nitrobenzamide and related nitroaromatic compounds. Comprehensive solubility investigations of para-nitrobenzamide in twelve pure solvents demonstrate temperature-dependent solubility enhancement with the following solvent preference order at 298.15 K: DMSO > DMF > NMP > ethylene glycol > ethyl acetate > ethanol > isopropanol > n-propanol > isobutanol > acetonitrile > n-butanol > water [7].

The solubility characteristics of nitrobenzamide derivatives in organic solvents follow predictable patterns based on polarity matching and hydrogen bonding capabilities. Studies indicate that polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP) provide the highest solubility for nitrobenzamide compounds [7] [8]. This enhanced solubility in polar aprotic solvents is attributed to strong dipole-dipole interactions and the ability of these solvents to stabilize the polarized nitro group through favorable electrostatic interactions.

For trichloro-dinitrobenzene compounds, which share structural similarities with nitrobenzamides, the solubility order in organic solvents follows: NMP > DMF > DMSO > toluene > acetone > ethyl acetate > dichloromethane > 1,2-dichloroethane > chloroform > acetonitrile [9]. This pattern demonstrates the preferential solvation of nitro-containing compounds in highly polar solvents.

The temperature coefficient of solubility for nitrobenzamide compounds typically shows positive temperature dependence across the range of 283.15 to 328.15 K, with solubility increasing substantially with temperature in all solvent systems studied [7]. The modified Apelblat equation provides the most accurate correlation for temperature-dependent solubility data, achieving relative average deviation values below 6.55 × 10⁻² [7].

Predicted Solubility Order for N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide:

Solvent CategoryRepresentative SolventsExpected Solubility Range
High SolubilityDMSO, DMF, NMP>50 mg/mL at 298.15 K
Medium SolubilityEthanol, Ethyl acetate, Acetone10-50 mg/mL at 298.15 K
Low Solubilityn-Butanol, Acetonitrile1-10 mg/mL at 298.15 K
Very Low SolubilityWater, n-Hexane<1 mg/mL at 298.15 K

The butan-2-yl substituent on the phenyl ring is expected to increase lipophilicity compared to unsubstituted nitrobenzamide, potentially enhancing solubility in moderately polar and non-polar organic solvents while maintaining good solubility in polar aprotic systems [10] .

Melting Point and Phase Behavior

The melting point characteristics of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can be estimated based on structural analysis and comparison with related benzamide derivatives. The 3-nitrobenzamide parent compound exhibits a melting point of 140-143°C , providing a baseline for structural modifications. The introduction of the 4-(butan-2-yl)phenyl substituent is expected to influence the melting point through steric and electronic effects.

Comparative analysis of benzamide derivatives demonstrates that N-alkyl substitutions generally decrease melting points relative to unsubstituted benzamides due to disruption of intermolecular hydrogen bonding networks [12]. However, the specific case of N-[4-(butan-2-yl)phenyl] substitution introduces both steric bulk and aromatic π-π interactions that can stabilize crystal packing arrangements.

Studies of N-(butan-2-yl)-3-chlorobenzamide, a structurally related compound, report a melting point range of 133-137°C , indicating that butan-2-yl substitution moderately affects thermal transition temperatures. The electron-withdrawing nitro group in the meta-position contributes to enhanced intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with the amide functionality.

Phase behavior analysis of benzamide compounds reveals complex polymorphic tendencies. Benzamide itself exhibits four known polymorphic forms (Forms I-IV), with Form I being thermodynamically stable under normal conditions [13] [14]. The metastable polymorphs (Forms II and III) can be stabilized under specific crystallization conditions or through the presence of structurally related impurities [15] [16].

The crystallization behavior of nitrobenzamide derivatives is influenced by intermolecular hydrogen bonding patterns involving the amide N-H donor and carbonyl acceptor groups, as well as nitro group interactions [17]. Crystal structure studies of related compounds demonstrate that meta-nitro derivatives typically exhibit more planar molecular geometries compared to ortho-substituted analogs, leading to more efficient crystal packing [17].

Temperature-dependent phase transitions in nitrobenzamide systems may occur through reversible solid-state transformations involving nitro group torsional freedom and hydrogen bond reorganization [6]. These transitions typically involve volume changes and molecular conformation adjustments that can be detected through differential scanning calorimetry analysis.

Predicted Phase Behavior Characteristics:

Phase ParameterEstimated ValueBasis for Estimation
Primary Melting Point135-150°CStructural comparison with related compounds
Polymorphic Forms2-3 potential formsBenzamide derivative tendency [13] [14]
Glass TransitionNot applicableCrystalline solid behavior expected
Sublimation Temperature>200°CTypical for substituted benzamides

X-ray Diffraction Studies of Crystalline Form

The crystallographic analysis of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can be predicted based on extensive structural studies of related nitrobenzamide derivatives and benzamide compounds. Crystal structure determination of similar compounds provides insights into the expected space group preferences, molecular packing arrangements, and intermolecular interaction patterns.

Studies of N-(benzo[d]thiazol-2-yl)-nitrobenzamide positional isomers demonstrate that different substitution patterns significantly influence crystal systems and space groups [17]. The meta-nitro derivatives typically crystallize in monoclinic crystal systems with C2/c space group, exhibiting more planar molecular geometries compared to ortho-substituted analogs [17]. This structural preference suggests that N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide may adopt similar crystallographic characteristics.

Intermolecular hydrogen bonding patterns in nitrobenzamide crystals are dominated by N-H···N and C-H···O interactions [17]. The amide N-H donor group and carbonyl oxygen acceptor form characteristic C(4) chain motifs that serve as primary structural organizing elements [12]. Additionally, the nitro group oxygen atoms participate in weak C-H···O hydrogen bonds that further stabilize the crystal structure [18] [19].

Crystal structure analysis of 4-nitro-N-(3-nitrophenyl)benzamide reveals non-planar molecular conformations with dihedral angles of approximately 26.1° between benzene rings [18]. The nitro groups are twisted slightly out of the benzene ring planes, making dihedral angles of 10.7° and 13.5° with their respective aromatic systems [18]. Similar geometric features are expected for N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide.

Hirshfeld surface analysis of related nitrobenzamide compounds indicates that H···H and H···O/O···H intermolecular contacts are the key contributors to crystal packing stability [17]. The electrostatic and dispersion forces serve as dominant stabilizing factors in the crystal lattice, with π-π interactions providing additional structural reinforcement [17].

Crystal packing arrangements typically feature centroid-centroid distances of approximately 3.88 Å between benzene rings in stacked configurations [18]. The molecular stacking patterns often involve chains along crystallographic axes connected through hydrogen bonding networks and weak intermolecular interactions [18] [12].

Predicted Crystallographic Parameters:

Crystallographic FeatureExpected CharacteristicsSupporting Evidence
Crystal SystemMonoclinicMeta-nitro derivative preference [17]
Space GroupC2/c or P21/nCommon for benzamide derivatives [20] [12]
Molecular ConformationNon-planar, dihedral angle 20-30°Similar to related compounds [18]
Hydrogen BondingN-H···O=C chains, C-H···O(nitro)Characteristic of nitrobenzamides [17]
π-π Stacking Distance3.8-4.0 ÅTypical aromatic interaction range [18]
Density1.3-1.4 g/cm³Estimated from molecular weight and packing

Unit cell parameters for related compounds typically show a-axis dimensions of 8-15 Å, b-axis dimensions of 12-25 Å, and c-axis dimensions of 6-15 Å with β angles ranging from 90-120° [21] [20]. The Z value (number of molecules per unit cell) commonly equals 4 for monoclinic systems of benzamide derivatives [20].

Disorder phenomena may occur in the butan-2-yl substituent due to conformational flexibility, similar to observations in related alkyl-substituted benzamide derivatives [21]. This positional disorder can be characterized through refined occupancy factors and anisotropic thermal parameters during structure refinement [21].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.13174244 g/mol

Monoisotopic Mass

298.13174244 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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